7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. The presence of a bromine atom at the 7th position and methyl groups at the 1st and 2nd positions further defines its chemical identity. Compounds of this class are known for their significant applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
7-Bromo-1,2-dimethylimidazo[4,5-c]pyridine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents . .
Mode of Action
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of 7-Bromo-1,2-dimethylimidazo[4,5-c]pyridine with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that they may affect the biochemical pathways related to these conditions.
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have similar effects.
Preparation Methods
The synthesis of 7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by bromination. For instance, starting with 2,3-dimethylpyridine, the compound can be synthesized through a series of steps including cyclization and bromination under controlled conditions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it useful in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:
6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: This compound has a similar structure but differs in the position of the bromine atom.
2,7-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1,2-dimethylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-11-7-4-10-3-6(9)8(7)12(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRKYAXLQQWEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=CC(=C2N1C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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